![molecular formula C10H12O B14658291 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one CAS No. 37939-82-5](/img/structure/B14658291.png)
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the norbornene family, which is characterized by a bicyclo[2.2.1]heptane framework. The presence of a propan-2-ylidene group and a ketone functional group at specific positions on the bicyclic structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Functional Group Introduction: The propan-2-ylidene group is introduced through a series of reactions, including alkylation or condensation reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amine derivatives.
Scientific Research Applications
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Shares a similar bicyclic structure but lacks the propan-2-ylidene group.
Bicyclo[2.2.1]hept-5-en-2-ol: Contains a hydroxyl group instead of a ketone.
Bicyclo[2.2.1]hept-2-en-7-ol: Another derivative with a different functional group arrangement.
Uniqueness
The presence of the propan-2-ylidene group and the specific positioning of the ketone functional group make 7-(Propan-2-ylidene)bicyclo[221]hept-5-en-2-one unique
Properties
CAS No. |
37939-82-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
7-propan-2-ylidenebicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H12O/c1-6(2)10-7-3-4-8(10)9(11)5-7/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
DMDVEZKZRLZEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CC(=O)C1C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


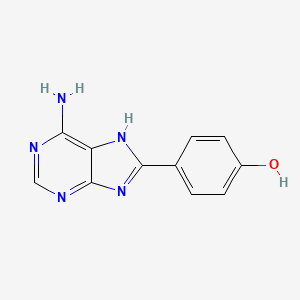
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

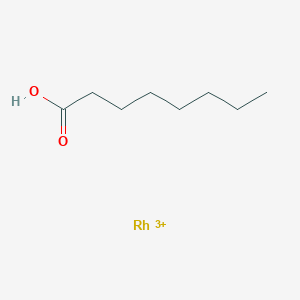
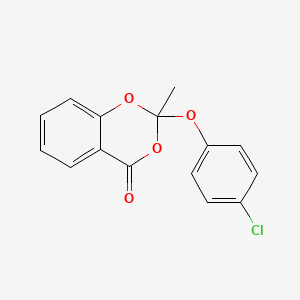
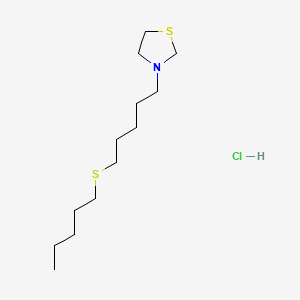
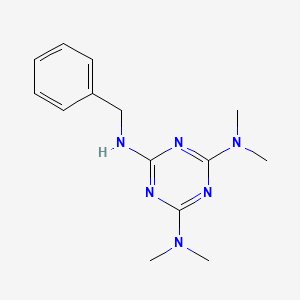
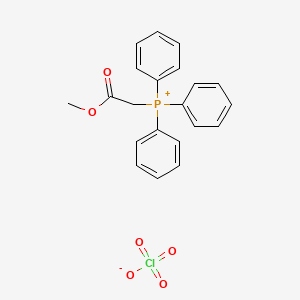
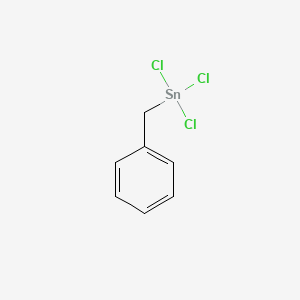
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)

![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
